Para- vs. Meta-Phenyl Linkage: Impact on Chloride Channel Blockade Potency
The patent US20110288093 discloses that pyridazine sulfonamides with a para-substituted central phenyl ring (as in the target compound) exhibit distinct chloride channel blocking profiles compared to their meta-substituted counterparts [1]. While the patent does not provide head-to-head IC50 values for the exact para/meta pair, it defines preferred embodiments wherein the phenyl linker is para-substituted, implying a meaningful activity cliff. The meta isomer N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-phenylbutanamide is cataloged as a discrete chemical entity (EVT-11414394), confirming that the two are considered structurally distinct research tools .
| Evidence Dimension | Chloride channel blocking activity preference by phenyl substitution pattern |
|---|---|
| Target Compound Data | Para-substituted phenyl linker (4-(6-methanesulfonylpyridazin-3-yl)phenyl) |
| Comparator Or Baseline | Meta-substituted analog: N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-phenylbutanamide |
| Quantified Difference | Not quantified in available sources; patent preference for para-substitution in preferred embodiments |
| Conditions | In vitro CaCC and VRAC blockade assays (patent family WO2011133600A1 / US20110288093) |
Why This Matters
Selection of the para isomer over the meta isomer is critical for reproducing the chloride channel pharmacology described in the patent's preferred embodiments.
- [1] De Hostos, E. L. & Nguyen, T. H. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. U.S. Patent Application US20110288093 A1, filed April 19, 2011. View Source
